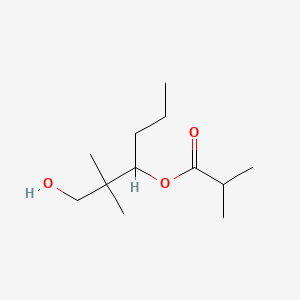
2-(2-((4-(2-Hydroxyethoxy)-2-butynyl)oxy)ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((4-(2-Hydroxyethoxy)-2-butynyl)oxy)ethoxy)ethanol: is an organic compound with the molecular formula C10H18O4 . This compound is characterized by its multiple ethoxy and hydroxyethoxy groups, which contribute to its unique chemical properties. It is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-((4-(2-Hydroxyethoxy)-2-butynyl)oxy)ethoxy)ethanol typically involves the reaction of 2-butyn-1,4-diol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the diol react with the ethylene oxide to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in 2-(2-((4-(2-Hydroxyethoxy)-2-butynyl)oxy)ethoxy)ethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes, depending on the reducing agent used.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted ethers or other derivatives.
Scientific Research Applications
Chemistry: 2-(2-((4-(2-Hydroxyethoxy)-2-butynyl)oxy)ethoxy)ethanol is used as a building block in organic synthesis. Its multiple functional groups make it a versatile intermediate for the synthesis of complex molecules.
Biology: In biological research, this compound is used as a linker or spacer in the synthesis of bioconjugates. Its hydroxyethoxy groups provide sites for further functionalization, making it useful in the development of biomolecules.
Medicine: The compound has potential applications in drug delivery systems. Its hydrophilic nature allows it to be used in the formulation of water-soluble drugs, enhancing their bioavailability.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(2-((4-(2-Hydroxyethoxy)-2-butynyl)oxy)ethoxy)ethanol involves its interaction with various molecular targets. The hydroxyethoxy groups can form hydrogen bonds with other molecules, facilitating their solubilization or stabilization. The compound can also undergo chemical reactions that modify its structure, leading to the formation of active intermediates that exert specific effects.
Comparison with Similar Compounds
2-Ethoxyethanol: A solvent with similar ethoxy groups but lacks the hydroxyethoxy functionality.
2-(2-(2-Hydroxyethoxy)ethoxy)ethanol: A compound with similar hydroxyethoxy groups but without the butynyl moiety.
Uniqueness: 2-(2-((4-(2-Hydroxyethoxy)-2-butynyl)oxy)ethoxy)ethanol is unique due to the presence of both hydroxyethoxy and butynyl groups. This combination of functional groups provides it with distinct chemical properties, making it a versatile compound for various applications.
Properties
CAS No. |
84282-21-3 |
|---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-[2-[4-(2-hydroxyethoxy)but-2-ynoxy]ethoxy]ethanol |
InChI |
InChI=1S/C10H18O5/c11-3-7-13-5-1-2-6-14-9-10-15-8-4-12/h11-12H,3-10H2 |
InChI Key |
TWNJCZLTHAGRRE-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCC#CCOCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


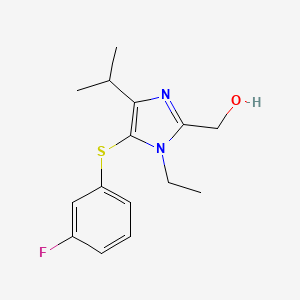
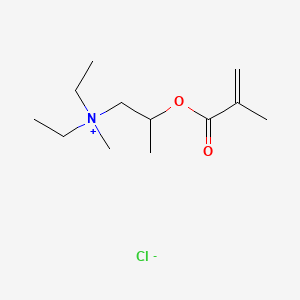
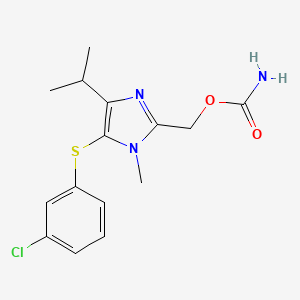




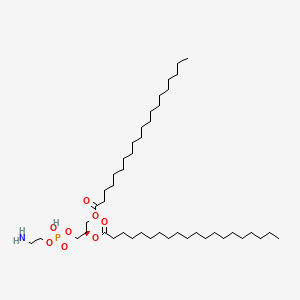
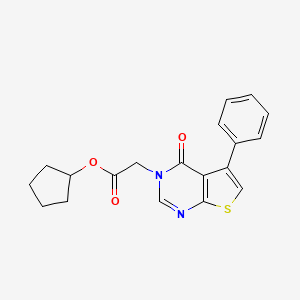
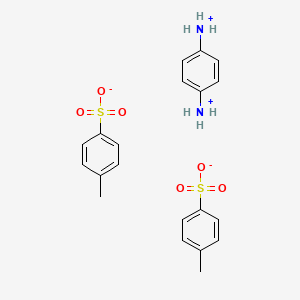
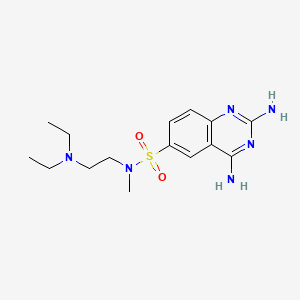
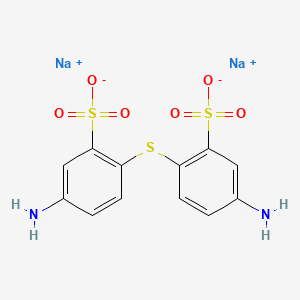
![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)
